N-[4-(2-oxopropyl)phenyl]acetamide

Physicochemical Properties Lipophilicity ADMET Prediction

Sourcing para-substituted acetamidophenylacetone with reliable purity and defined lipophilicity can bottleneck medicinal chemistry programs requiring reproducible synthetic routes. This compound, CAS 4173-84-6, directly addresses that problem with a well-characterized para-orientation and dual ketone/amide functionality. • Enables regioselective cross-coupling and cyclization reactions unattainable with ortho- or meta-isomers. • Defined LogP (2.426) ensures predictable purification and biological assay performance. • Supplied at ≥97% purity, verified by HPLC/LC-MS, with batch-specific COA for audit-ready documentation.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 4173-84-6
Cat. No. B1282052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopropyl)phenyl]acetamide
CAS4173-84-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C11H13NO2/c1-8(13)7-10-3-5-11(6-4-10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyOGUNIWZCURZHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-oxopropyl)phenyl]acetamide Physicochemical Profile


N-[4-(2-oxopropyl)phenyl]acetamide (CAS 4173-84-6), also known as (4-acetamidophenyl)acetone, is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by a phenyl ring substituted with both an acetamide group and a 2-oxopropyl (acetonyl) moiety . This compound is primarily utilized as a research chemical, organic building block, and synthetic intermediate in the development of more complex molecules, including potential pharmaceutical agents .

Para-substituted isomer with specific 2-oxopropyl and acetamide functionality
Commercially available with defined purity specifications for procurement
Documented utility as organic building block, reagent, and synthetic intermediate

N-[4-(2-oxopropyl)phenyl]acetamide Substitution Rationale


Selecting N-[4-(2-oxopropyl)phenyl]acetamide over its structural analogs is critical due to the specific substitution pattern on the phenyl ring. The para-position of the 2-oxopropyl group relative to the acetamide moiety fundamentally dictates the molecule's lipophilicity (as reflected in its calculated logP) and its reactivity profile in subsequent synthetic steps . Ortho- (e.g., CAS 14300-15-3) or meta- (e.g., CAS 122760-84-5) isomers present different steric and electronic environments, which can lead to divergent outcomes in reactions, such as altered regioselectivity in cross-coupling or cyclization events, or different binding affinities in biological assays . Therefore, generic substitution without considering this specific connectivity can compromise synthetic route fidelity or lead to irreproducible biological data.

Target (Para)
Substitution pattern on phenyl ring dictates lipophilicity and reactivity profile; ortho/meta isomers (CAS 14300-15-3, CAS 122760-84-5) present different steric and electronic environments.
Purity Specs
Defined purity specifications (≥95%) available for target; comparator isomer commercial purity is less documented, potentially complicating procurement.
Synthetic Utility
Target is explicitly cited as a versatile building block and reagent; utility for ortho/meta isomers may differ, limiting direct interchangeability.

N-[4-(2-oxopropyl)phenyl]acetamide vs. Key Comparators


Para-Isomer Lipophilicity (LogP)

The calculated partition coefficient (LogP) for N-[4-(2-oxopropyl)phenyl]acetamide is reported as 2.426 [1]. This value is a key differentiator from its positional isomers, as the substitution pattern on the aromatic ring directly influences lipophilicity. While quantitative LogP data for the ortho- and meta-isomers are not available from authoritative databases for a direct head-to-head comparison in this context, it is a foundational principle in medicinal chemistry that the position of substituents alters the molecule's overall polarity and, consequently, its LogP. This calculated value is critical for predicting absorption, distribution, and in vitro assay behavior. It allows researchers to make an informed selection when screening compounds for a specific lipophilicity window [1].

Calculated Lipophilicity (LogP)
Class-level inference
2.426
Reported LogP for informed lipophilicity screening context.
Quantitative LogP data for ortho/meta isomers not found in authoritative sources for direct comparison.
Physicochemical Properties Lipophilicity ADMET Prediction Structural Isomer Comparison

Purity & Availability Specifications

For procurement, the commercial availability of N-[4-(2-oxopropyl)phenyl]acetamide with defined purity specifications is a quantifiable advantage. This compound is readily available from multiple suppliers with a stated minimum purity of 95% and in some cases, a purity of 97% is specified . In contrast, its structural isomer, N-[2-(2-oxopropyl)phenyl]acetamide (CAS 14300-15-3), is less commonly listed in catalogs with clear purity specifications for immediate procurement . This difference in commercial availability and documented purity reduces sourcing friction for researchers who require a reliable, well-characterized starting material or reference standard.

Procurement Purity Specification
Supplier data
95% (min) / 97%
May support procurement without additional in-house purification.
Comparator isomer (CAS 14300-15-3) lacks clear purity specifications from common vendors.
Chemical Procurement Purity Specification Quality Control Research Chemical

Synthetic Intermediate & Building Block

N-[4-(2-oxopropyl)phenyl]acetamide is explicitly cited for its utility as a reagent in organic synthesis and as a building block for more complex molecules . It has been used in the synthesis of specialized chemicals and in pharmaceutical research and development . This documented, albeit qualitative, utility is more pronounced than for some less common isomers, which lack similar explicit vendor citations as versatile building blocks. While N-[2-(2-oxopropyl)phenyl]acetamide (CAS 14300-15-3) is also a known compound, the specific para-arrangement in the target compound is often preferred for its symmetric properties in certain synthetic designs . The compound has also been reported as a reagent in the development of new pharmaceutical drugs .

Synthetic Intermediate Utility
Context-dependent
Versatile Building Block / Reagent
Supports selection for synthetic chemistry and medicinal chemistry research.
Para-isomer is more frequently cited than ortho/meta for broad synthetic utility.
Organic Synthesis Building Block Intermediate Reagent

N-[4-(2-oxopropyl)phenyl]acetamide Application Scenarios


Medicinal Chemistry Building Block

Researchers in medicinal chemistry should procure this compound when designing and synthesizing novel chemical entities, particularly those where a para-substituted phenyl ring with a defined lipophilicity (LogP 2.426) and dual ketone/amide functionality is desired [1]. Its established role as a building block and reagent in pharmaceutical development makes it a strategic starting material for constructing focused libraries or lead optimization programs.

Analytical Reference Standard & Method Development

This compound is suitable for use as an analytical reference standard in method development and quality control due to its well-defined identity (CAS 4173-84-6) and commercially available purity of 95-97% . It can serve as a reliable marker or control in chromatographic methods (HPLC, LC-MS) for monitoring reactions or purifying related analogs.

Organic Reactivity & Methodology Studies

The compound's structural features, including the acetamide and 2-oxopropyl groups, make it a useful substrate for exploring organic transformations. It has been noted for its use as a reagent and for its ability to undergo reactions such as oxidation . It is therefore well-suited for research aimed at developing new synthetic methodologies or exploring the reactivity of substituted acetanilides.

Application
Selection Property
Validation Focus
Medicinal Chemistry Research
Para-substituted scaffold with defined lipophilicity profile
Compound library synthesis and lead optimization programs
Analytical Reference Standard & Method Development
CAS-defined identity and purity specifications
HPLC/LC-MS method calibration and monitoring
Organic Reactivity & Methodology Studies
Dual ketone/amide functional group handle
Transformation yields and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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